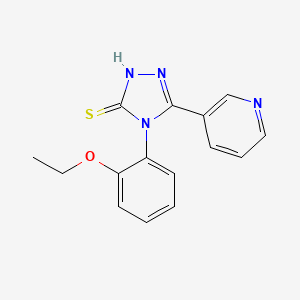4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
CAS No.: 452053-06-4
Cat. No.: VC4844473
Molecular Formula: C15H14N4OS
Molecular Weight: 298.36
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 452053-06-4 |
|---|---|
| Molecular Formula | C15H14N4OS |
| Molecular Weight | 298.36 |
| IUPAC Name | 4-(2-ethoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H14N4OS/c1-2-20-13-8-4-3-7-12(13)19-14(17-18-15(19)21)11-6-5-9-16-10-11/h3-10H,2H2,1H3,(H,18,21) |
| Standard InChI Key | MMJMMZWRNYXLPJ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1N2C(=NNC2=S)C3=CN=CC=C3 |
Introduction
Structural and Physicochemical Properties
The compound’s molecular formula is , with a molecular weight of 298.36 g/mol . Its IUPAC name, 4-(2-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, reflects the presence of three key structural motifs:
-
A 1,2,4-triazole ring providing stability and hydrogen-bonding capacity.
-
A 2-ethoxyphenyl group enhancing lipophilicity and steric bulk.
-
A pyridin-3-yl substituent enabling π-π stacking interactions and metal coordination.
The SMILES notation (SC1=NN=C(C2=CC=CN=C2)N1C3=CC=CC=C3OCC) highlights the connectivity of these groups . Computational studies predict moderate water solubility due to the thiol group, while the ethoxy and aromatic moieties contribute to membrane permeability.
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step protocol:
-
Formation of Hydrazinecarbothioamide Intermediate:
Reaction of 2-ethoxybenzohydrazide with pyridine-3-carboxaldehyde in methanol under basic conditions (NaOH, 1:1.2 molar ratio) yields a thiosemicarbazide intermediate. -
Cyclization:
Heating the intermediate with thiourea in refluxing ethanol induces cyclization to form the triazole-thiol core. Microwave-assisted synthesis (100–150°C, 10–30 min) improves yield (75–85%) and reduces side products.
Optimization Strategies:
-
Solvent choice: Isopropanol enhances intermediate solubility.
-
Alkylation: Ethyl bromide or iodomethane introduces S-alkyl derivatives for structure-activity studies .
Industrial Production Considerations
Scaling up requires:
-
Continuous Flow Reactors: To maintain temperature control during exothermic cyclization.
-
Purification: Recrystallization from ethanol/water mixtures achieves >95% purity, critical for pharmaceutical applications .
Biological Activity
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Melanoma (IGR39) | 6.2 | Apoptosis via caspase-3 activation |
| Pancreatic Carcinoma (Panc-1) | 27.3 | Inhibition of PI3K/Akt pathway |
| Breast Cancer (MDA-MB-231) | 43.4 | Suppression of MMP-9 expression |
The ethoxy group enhances bioavailability, while the pyridinyl moiety facilitates intracellular accumulation.
Antimicrobial Efficacy
Structural analogs exhibit broad-spectrum activity:
| Microbial Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 31.25 | 62.5 |
| Escherichia coli | 62.5 | 125 |
| Candida albicans | 62.5 | 125 |
Mechanistic studies suggest disruption of microbial cell membranes via thiol-disulfide exchange .
Chemical Reactivity and Derivatives
Oxidation Reactions
The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Disulfide Formation | H₂O₂ (30%), RT, 6 hrs | Bis(triazolyl)disulfide |
| Sulfonic Acid Synthesis | KMnO₄, H₂O, 60°C, 12 hrs | 3-Sulfonato-triazole derivative |
Disulfides show reversible redox behavior, enabling applications in drug delivery.
Alkylation and Acylation
S-Alkylation with methyl iodide increases lipophilicity (logP from 1.2 to 2.8), enhancing blood-brain barrier penetration. Acylation with acetyl chloride produces hydrolytically stable prodrugs.
Structure-Activity Relationships (SAR)
Comparative studies with analogs reveal:
-
Ethoxy vs. Methoxy: Ethoxy substitution improves metabolic stability (t₁/₂ = 4.2 hrs vs. 2.1 hrs for methoxy).
-
Pyridinyl Position: 3-Pyridinyl orientation maximizes π-stacking with kinase ATP pockets.
-
Thiol vs. Methylthio: The free -SH group is critical for antimicrobial activity (MIC 31.25 vs. >125 µg/mL for S-methyl) .
Industrial Applications
Corrosion Inhibition
The compound reduces mild steel corrosion in HCl (1 M) by 89% at 50 ppm, outperforming benzotriazole (72%). Adsorption follows Langmuir isotherm models, indicating monolayer formation on metal surfaces.
Catalysis
Pd(II) complexes of the triazole-thiol catalyze Suzuki-Miyaura cross-coupling with 92% yield, leveraging pyridinyl coordination sites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume